molecular formula C7H14ClN B2530229 N-(Cyclopropylmethyl)cyclopropanamine hydrochloride CAS No. 2155852-92-7

N-(Cyclopropylmethyl)cyclopropanamine hydrochloride

Cat. No.: B2530229
CAS No.: 2155852-92-7
M. Wt: 147.65
InChI Key: QXQAUKUJIGZHOO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified through multiple chemical nomenclature systems and database identifiers that establish its precise molecular structure and composition. The compound exists as a hydrochloride salt of the parent amine, with the molecular formula C₇H₁₄ClN for the salt form and C₇H₁₃N for the free base. The molecular weight of the hydrochloride salt is reported as 147.65 grams per mole, while the free base exhibits a molecular weight of 111.18 grams per mole.

The systematic International Union of Pure and Applied Chemistry name for this compound is N-(cyclopropylmethyl)cyclopropanamine, reflecting the substitution pattern where a cyclopropylmethyl group is attached to the nitrogen atom of cyclopropanamine. The compound is assigned Chemical Abstracts Service registry number 215522-80-8 for the free base form. The Simplified Molecular Input Line Entry System representation is recorded as C1CC1CNC2CC2, which clearly delineates the connectivity between the two cyclopropane rings through the methylamine linker.

Additional chemical identifiers include the International Chemical Identifier key XYPQMTYUTVPOPL-UHFFFAOYSA-N and the MDL number MFCD11212563. The compound appears in chemical databases under various synonym forms, including N-(cyclopropylmethyl)cyclopropanamine and dicyclopropylmethylamine, though these variations reflect different systematic naming approaches rather than structural differences.

Table 1: Chemical Identifiers for N-(Cyclopropylmethyl)cyclopropanamine

Property Free Base Hydrochloride Salt
Molecular Formula C₇H₁₃N C₇H₁₄ClN
Molecular Weight (g/mol) 111.18 147.65
CAS Registry Number 215522-80-8 Not explicitly assigned
SMILES Notation C1CC1CNC2CC2 C1CC1CNC2CC2.Cl
InChI Key XYPQMTYUTVPOPL-UHFFFAOYSA-N Variable
MDL Number MFCD11212563 Variable

The structural characteristics of this compound place it within the broader category of cyclopropylamines, which represent an important subclass of substituted cyclopropanes that combine the unique electronic and steric properties of cyclopropanes with nitrogen functionality. The presence of two cyclopropane rings imparts distinctive conformational rigidity and electronic properties that distinguish this compound from simpler cyclopropylamine derivatives.

Physical properties reported for related cyclopropylmethylamine compounds indicate that these materials typically exist as liquids at room temperature, with boiling points in the range of 86 degrees Celsius for simpler analogs. The incorporation of additional cyclopropane rings generally increases molecular complexity and may influence physical properties such as boiling point and solubility characteristics.

Historical Context in Organonitrogen Compound Research

The development of this compound as a research compound reflects the broader historical evolution of cyclopropylamine chemistry, which has undergone significant advancement since the mid-twentieth century. The foundational work in cyclopropane synthesis can be traced to the pioneering contributions of Simmons and Smith in 1958, who developed the widely utilized Simmons-Smith cyclopropanation reaction for the stereospecific conversion of alkenes into cyclopropanes. This methodological breakthrough established the groundwork for subsequent innovations in cyclopropane-containing compound synthesis.

The specific application of cyclopropanation methods to nitrogen-containing substrates represents a more recent development within this historical trajectory. Early approaches to cyclopropylamine synthesis relied heavily on the Curtius rearrangement and classical cyclopropanation methods adapted to integrate nitrogen functionality. These foundational techniques provided the basis for more sophisticated synthetic strategies that emerged throughout the latter half of the twentieth century.

A significant methodological advancement occurred in 1995 with the development of simplified approaches to cyclopropylamine formation reported by Gillaspy and colleagues. Their work demonstrated a mild, one-step method for cyclopropylating amines using [(1-ethoxycyclopropyl)oxy]trimethylsilane and sodium cyanoborohydride in methanol, which enabled the preparation of sterically hindered di- and tricyclopropylamines in good yields. This methodology represented a substantial improvement over previous approaches and facilitated access to more complex cyclopropylamine structures.

The historical development of synthetic methods has been characterized by progressive improvements in stereoselectivity and efficiency. Classical cyclopropanation methods have been systematically adapted to integrate nitrogen functionality, with significant advances in enantioselective synthesis achieving greater than ninety percent enantiomeric excess in many cases. These improvements have eliminated the need for covalently bonded chiral auxiliaries in many synthetic applications.

Table 2: Historical Milestones in Cyclopropylamine Synthesis

Year Development Significance
1958 Simmons-Smith Cyclopropanation Foundation for stereospecific cyclopropane formation
1995 Simplified Cyclopropylamine Formation One-step method for complex cyclopropylamine synthesis
2020s Advanced Stereoselective Methods >90% enantiomeric excess without chiral auxiliaries
Recent Kulinkovich Reactions Applied to Amides Specific methods for aminocyclopropane preparation

More recent developments have introduced specialized methods specifically designed for aminocyclopropane preparation, including Kulinkovich reactions applied to amides and nitriles, addition reactions to cyclopropenes, and metal-catalyzed reactions involving carbon-hydrogen functionalization. These methodological advances have expanded the synthetic accessibility of structurally complex cyclopropylamines such as N-(Cyclopropylmethyl)cyclopropanamine.

The contemporary synthesis of complex cyclopropylamine structures has been facilitated by advances in industrial process development. Recent reports describe scalable processes for complex intermediates featuring chiral, quaternary cyclopropane moieties, with emphasis on stereoselective approaches that maximize yield of desired stereoisomers. These developments have enabled the large-scale production of sophisticated cyclopropylamine intermediates for clinical and research applications.

The research applications of cyclopropylamines have expanded significantly beyond their initial synthetic utility. These compounds are now recognized as important synthetic intermediates, particularly in ring-opening and cycloaddition reactions, and have found applications in diverse arrays of biologically active compounds. The unique electronic and steric properties imparted by cyclopropane rings make these structures valuable in medicinal chemistry research, where they may influence receptor binding, metabolic stability, and pharmacological activity.

Current research trends in cyclopropylamine chemistry continue to emphasize methodological improvements in synthesis, with particular focus on developing environmentally sustainable approaches and expanding stereochemical control. The field has also seen increased attention to understanding the fundamental electronic properties of cyclopropylamine systems and their implications for biological activity and synthetic reactivity.

Properties

IUPAC Name

N-(cyclopropylmethyl)cyclopropanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6(1)5-8-7-3-4-7;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQAUKUJIGZHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-92-7
Record name N-(cyclopropylmethyl)cyclopropanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(Cyclopropylmethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with cyclopropylmethyl chloride under basic conditions. The reaction is followed by acidification to obtain the hydrochloride salt. The general synthetic route can be summarized as follows:

    Reaction of Cyclopropanamine with Cyclopropylmethyl Chloride: This step involves the nucleophilic substitution reaction where cyclopropanamine acts as a nucleophile and cyclopropylmethyl chloride as an electrophile.

    Acidification: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(Cyclopropylmethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-(Cyclopropylmethyl)cyclopropanamine hydrochloride is characterized by its cyclopropyl structure, which contributes to its reactivity and biological properties. The molecular formula is C6H12ClNC_6H_{12}ClN, indicating the presence of a hydrochloride salt that enhances its solubility in aqueous solutions. The compound's structure allows for interactions with various biological targets, making it suitable for further research.

Scientific Research Applications

  • Pharmacological Studies
    • This compound has been investigated for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. Studies have shown that modifications to the compound can improve its potency and selectivity, making it a candidate for treating mood disorders and obesity by modulating serotonin pathways .
  • Drug Development
    • The compound's structure allows for the exploration of structure-activity relationships (SAR). Researchers have synthesized various derivatives to enhance pharmacokinetic properties such as blood-brain barrier permeability and metabolic stability . For example, N-methylation of related compounds has led to significant increases in receptor affinity and efficacy .
  • Biochemical Applications
    • This compound may serve as a tool compound in studying the function of enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Inhibitors derived from this compound could provide insights into the biosynthesis of endocannabinoids, contributing to our understanding of their role in neurobiology .

Table 1: Comparison of Structural Features and Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropane rings with amine groupPotential 5-HT2C agonist
N-methylated derivativeEnhanced lipophilicityIncreased potency at 5-HT2C receptor
Other cyclopropanamine derivativesVaried substituentsDifferent receptor affinities

Table 2: Summary of Key Findings from Case Studies

Study ReferenceObjectiveKey Findings
Evaluate agonist activityIdentified high affinity for 5-HT2C receptor with optimized derivatives
Investigate enzyme inhibitionDeveloped potent inhibitors affecting lipid metabolism
SAR analysisShowed significant improvements in drug-like properties through structural modifications

Case Studies

  • Agonist Activity Evaluation
    • A study focused on synthesizing N-substituted derivatives of cyclopropylmethylamines aimed at identifying selective agonists for the 5-HT2C receptor. The findings indicated that certain modifications led to compounds with enhanced potency (EC50 values as low as 23 nM), demonstrating the potential for therapeutic applications in mood regulation .
  • Inhibition of NAPE-PLD
    • Research into the inhibition of NAPE-PLD revealed that derivatives of this compound could effectively block the enzyme's activity, influencing levels of endocannabinoids in neuronal cells. This suggests potential applications in neuropharmacology and pain management .
  • Structure-Activity Relationship Studies
    • Comprehensive SAR studies have elucidated how variations in substituents affect the biological activity and pharmacokinetics of cyclopropanamine derivatives. These insights are crucial for guiding future drug design efforts .

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)cyclopropanamine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(Cyclopropylmethyl)cyclopropanamine hydrochloride C₇H₁₄ClN 147.65 Cyclopropylmethyl, cyclopropanamine High steric hindrance; potential sigma receptor interaction
N-(2-Chloroethyl)cyclopropanamine hydrochloride C₅H₁₁Cl₂N 155.91 Chloroethyl, cyclopropanamine Alkylating potential; increased polarity due to Cl atom
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride C₉H₁₂BrClN₂ 263.56 Bromopyridinylmethyl Aromatic ring enhances π-π stacking; potential CNS activity
N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride C₁₀H₁₁Cl₂FN 235.10 Chlorofluorobenzyl Halogenated aromatic group may improve blood-brain barrier penetration
N-(4-Methoxybenzyl)cyclopropanamine hydrochloride C₁₁H₁₆ClNO 221.71 Methoxybenzyl Electron-rich methoxy group could modulate receptor affinity

Functional and Pharmacological Insights

Cyclic vs. Linear Substituents
  • Cyclopropyl Groups: The parent compound’s cyclopropyl rings confer rigidity and metabolic stability compared to linear analogs like N-(2-chloroethyl)cyclopropanamine hydrochloride.
  • This may make it suitable for cytotoxic applications but increases toxicity risks .
Aromatic vs. Aliphatic Substituents
  • The bromine atom also offers a handle for further functionalization .
  • Halogenated Benzyl Groups : The 2-chloro-6-fluorobenzyl substituent () increases molecular polarity and may enhance binding to G-protein-coupled receptors (GPCRs) through halogen bonding .
Sigma Receptor Interactions

highlights that cyclopropylmethyl-containing compounds, such as (1-(cyclopropylmethyl)-4-(2',4"-fluorophenyl)piperidine HBr) , act as sigma-1 receptor antagonists. This suggests that This compound may similarly modulate sigma receptors, which regulate dopamine release and motor function .

Biological Activity

N-(Cyclopropylmethyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of cyclopropyl groups, which contribute to its distinctive chemical behavior. The molecular formula is C6H12ClNC_6H_{12}ClN, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for synthetic applications in organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. The precise molecular pathways affected depend on the context of use, but preliminary studies suggest interactions with neurotransmitter systems and potential implications in drug discovery.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects:

  • Antipsychotic Activity : Some derivatives have shown promise in models of psychosis, indicating potential applications in treating mental health disorders .
  • Inhibition of Enzymatic Activity : Studies have demonstrated that related compounds can inhibit enzymes like γ-butyrobetaine hydroxylase, which is involved in carnitine biosynthesis. This inhibition has implications for metabolic regulation .
  • Neurotransmitter Modulation : The compound may influence serotonin receptor activity, particularly the 5-HT2C receptor, which is associated with mood regulation and appetite control .

Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Structure-Activity Relationship (SAR) : Research has focused on the SAR of cyclopropylmethylamines to optimize their potency and selectivity for specific receptors. For instance, modifications to the cyclopropyl group have been shown to enhance binding affinity to serotonin receptors .
  • Case Studies : In an amphetamine-induced hyperactivity model, certain derivatives demonstrated significant antipsychotic drug-like activity, suggesting therapeutic potential for managing hyperactivity disorders .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
N-Methylcyclopropanamine hydrochlorideMethyl substitution enhances CNS penetrationAntidepressant effects
Cyclopropylmethylamine hydrochlorideBasic amine structure; moderate reactivityNeurotransmitter modulation
This compound Unique dual cyclopropyl structure; versatile reactivityPotential antipsychotic and metabolic effects

Q & A

Q. What are the optimal synthetic routes for N-(Cyclopropylmethyl)cyclopropanamine hydrochloride?

The compound is typically synthesized via nucleophilic substitution between cyclopropanamine and cyclopropylmethyl halides (e.g., chlorides or bromides) under basic conditions (e.g., NaOH or K₂CO₃). Key steps include:

  • Reaction setup : Conducted in polar aprotic solvents (e.g., DMF) at 50–80°C for 6–12 hours .
  • Purification : Recrystallization from ethanol or methanol to isolate the hydrochloride salt, yielding ~70–88% purity .
  • Quality control : Use HPLC or GC-MS to verify purity (>95%) and confirm structure via NMR (¹H/¹³C) .

Q. How is the compound characterized structurally and chemically?

  • Spectroscopy : ¹H NMR (δ ~1.0–1.5 ppm for cyclopropane protons; δ ~2.8–3.5 ppm for amine protons) and FT-IR (N-H stretch at ~3300 cm⁻¹) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 144.1 for free base) .
  • Solubility : Hydrochloride salt enhances water solubility (up to 50 mg/mL at 25°C), critical for in vitro assays .

Advanced Research Questions

Q. What methodological challenges arise in optimizing reaction yields, and how are they resolved?

  • Low yields : Often due to steric hindrance from the cyclopropane ring. Solutions include:
    • Using bulky bases (e.g., DBU) to improve nucleophilicity .
    • Microwave-assisted synthesis to reduce reaction time and byproducts .
  • Byproduct formation : Monitor intermediates via TLC and adjust stoichiometry (amine:halide ratio of 1:1.2) .

Q. How does the cyclopropane ring influence biological activity and stability?

  • Conformational rigidity : The cyclopropane ring restricts bond rotation, enhancing binding affinity to targets like serotonin receptors .
  • Metabolic stability : Resists CYP450 oxidation better than linear analogs, improving pharmacokinetics in preclinical models .
  • Comparative data : Derivatives with bulkier substituents (e.g., naphthalene) show reduced solubility but higher receptor selectivity .

Q. What in vitro assays are used to evaluate its enzyme inhibition potential?

  • Lysine-specific demethylase (LSD1) inhibition :
    • Assay design : Fluorescence-based monitoring of H3K4me2 demethylation in HeLa cell lysates .
    • IC₅₀ determination : Values range from 0.5–5 µM, dependent on substituent electronic effects .
  • Dose-response curves : Use GraphPad Prism for non-linear regression analysis .

Data Analysis and Contradictions

Q. How are contradictions in biological activity data across studies addressed?

  • Source variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or assay conditions (e.g., serum-free vs. serum-containing media) .
  • Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc Tukey tests .
  • Structural analogs : Compare IC₅₀ values of halogenated vs. methylated derivatives to identify SAR trends .

Q. What computational methods support mechanistic studies of its receptor interactions?

  • Molecular docking : AutoDock Vina predicts binding poses in serotonin transporter (SERT) models (PDB: 5I71) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • Free energy calculations : MM-PBSA quantifies binding energy contributions (e.g., ∆G = -8.2 kcal/mol for SERT) .

Methodological Best Practices

Q. How are stability and storage conditions optimized for long-term use?

  • Storage : -20°C in desiccated, amber vials to prevent hydrolysis of the cyclopropane ring .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. What strategies improve selectivity in receptor modulation studies?

  • Pharmacophore modeling : Identify critical H-bond donors/acceptors using Schrödinger Phase .
  • Functional assays : Compare cAMP accumulation (GPCR activation) vs. radioligand displacement (binding affinity) .

Tables for Key Data

Q. Table 1: Comparative Biological Activity of Derivatives

DerivativeTargetIC₅₀ (µM)Solubility (mg/mL)
Parent CompoundLSD11.250
2-Chlorophenyl Analog LSD10.730
Naphthalene Derivative SERT2.515

Q. Table 2: Synthetic Method Comparison

MethodYield (%)Purity (%)Reaction Time (h)
Conventional 889512
Microwave 92983

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